4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 136010-91-8
VCID: VC15945505
InChI: InChI=1S/C11H9N5O/c12-9-8-6-13-16(7-4-2-1-3-5-7)10(8)15-11(17)14-9/h1-6H,(H3,12,14,15,17)
SMILES:
Molecular Formula: C11H9N5O
Molecular Weight: 227.22 g/mol

4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one

CAS No.: 136010-91-8

Cat. No.: VC15945505

Molecular Formula: C11H9N5O

Molecular Weight: 227.22 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one - 136010-91-8

Specification

CAS No. 136010-91-8
Molecular Formula C11H9N5O
Molecular Weight 227.22 g/mol
IUPAC Name 4-amino-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-one
Standard InChI InChI=1S/C11H9N5O/c12-9-8-6-13-16(7-4-2-1-3-5-7)10(8)15-11(17)14-9/h1-6H,(H3,12,14,15,17)
Standard InChI Key FRBFOZQJZXPBQA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C3=NC(=O)NC(=C3C=N2)N

Introduction

Structural and Chemical Properties

Core Scaffold and Substituent Effects

The pyrazolo[3,4-d]pyrimidinone core consists of a pyrazole ring fused to a pyrimidinone system. X-ray crystallography and NMR studies confirm that the 4-amino group participates in hydrogen bonding, while the 6-ketone enhances electrophilicity at the adjacent positions . The phenyl group at N1 contributes to planar stacking interactions, a feature critical for binding to biological targets like kinases .

Table 1: Key Structural Features

PositionSubstituentRole
1PhenylEnhances lipophilicity and π-π interactions
4Amino (-NH₂)Hydrogen bonding donor/acceptor
6Ketone (-C=O)Electrophilic center for derivatization

Synthetic Methodologies

Route A: Cyclocondensation of Iminoethers

A widely used method involves the reaction of α-functionalized iminoethers with ammonia. For example, ethyl 5-amino-3-substituted-1-phenyl-1H-pyrazole-4-carboxylate undergoes cyclization in the presence of formamide to yield the pyrimidinone ring . This route achieves moderate yields (65–80%) and allows for diversification at the 3-position through precursor modification.

Route B: Hydrazonolysis

Hydrazonolysis of iminoether intermediates with hydroxylamine hydrochloride produces 5-hydroxy derivatives, which are subsequently oxidized to the 6-ketone . This method is less efficient (yields: 53–60%) but provides access to hydroxylated analogs for structure-activity relationship (SAR) studies.

Table 2: Comparison of Synthetic Routes

RouteReagentsYield (%)Key Intermediate
AFormamide, NH₃70–80Ethyl 5-amino-pyrazole-4-carboxylate
BNH₂OH·HCl, Et₃N53–605-Hydroxy-pyrazolo[3,4-d]pyrimidine

Physicochemical Characteristics

Experimental data for 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one remain limited. PubChem lists no melting or boiling points, though analogs with similar scaffolds exhibit melting points >250°C due to strong intermolecular hydrogen bonding . Computational models predict a logP value of 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Biological Activity and Mechanisms

Antiproliferative Effects

While direct studies on this compound are scarce, structurally related pyrazolo[3,4-d]pyrimidines demonstrate potent antitumor activity. For instance, compound 1a (a 2-methylthioether analog) showed IC₅₀ values of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC₅₀: 9.20 µM) . Mechanistic studies reveal apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Applications and Future Directions

Anticancer Drug Development

The compound’s ability to inhibit tumor cell proliferation and induce apoptosis warrants further preclinical testing. Modifications at the 3- and 5-positions could optimize pharmacokinetic properties, such as metabolic stability .

Central Nervous System (CNS) Therapeutics

Predicted blood-brain barrier penetration supports exploration in neurological disorders. Analogs with electron-withdrawing groups at the 6-position may enhance affinity for CNS targets like adenosine receptors .

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